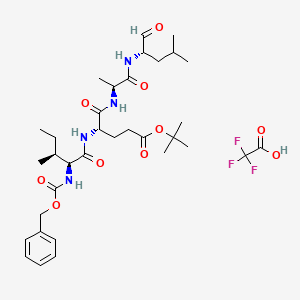
PSI (trifluoroacetate salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PSI (trifluoroacetate salt) is a synthetic peptide proteasome inhibitor. It is known for its ability to inhibit the acidic and neutral chymotrypsin-like activities of the 20S proteasome. This compound is widely used in scientific research due to its cytotoxic properties against various human leukemia cells .
Méthodes De Préparation
The preparation of PSI (trifluoroacetate salt) involves synthetic routes that typically include the use of trifluoroacetic acid. Trifluoroacetic acid is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins. It is also used during reversed-phase HPLC purification of peptides . The industrial production methods for PSI (trifluoroacetate salt) are not extensively documented, but they generally involve the use of high-purity reagents and controlled reaction conditions to ensure the desired purity and efficacy of the final product.
Analyse Des Réactions Chimiques
PSI (trifluoroacetate salt) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
PSI (trifluoroacetate salt) has a wide range of scientific research applications, including:
Chemistry: Used as a proteasome inhibitor in various chemical studies.
Biology: Employed in biological research to study the effects of proteasome inhibition on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating leukemia and other cancers.
Industry: Utilized in the purification of peptides and proteins during the manufacturing process.
Mécanisme D'action
The mechanism of action of PSI (trifluoroacetate salt) involves the inhibition of the 20S proteasome’s chymotrypsin-like activities. This inhibition leads to the accumulation of ubiquitin-protein conjugates within cells, ultimately inducing apoptosis in certain cell types. The molecular targets of PSI (trifluoroacetate salt) include the proteasome subunits responsible for protein degradation .
Comparaison Avec Des Composés Similaires
PSI (trifluoroacetate salt) can be compared with other similar compounds, such as:
Trifluoroacetic acid: An organofluorine compound with similar chemical properties but different applications.
Heptafluorobutyric acid: Another perfluorinated acid with distinct uses in analytical chemistry.
Perfluorooctanoic acid: Known for its use in industrial applications but with different biological effects.
PSI (trifluoroacetate salt) is unique due to its specific inhibitory effects on the proteasome and its cytotoxic properties against leukemia cells, making it a valuable tool in both research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C34H51F3N4O10 |
|---|---|
Poids moléculaire |
732.8 g/mol |
Nom IUPAC |
tert-butyl (4S)-5-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H50N4O8.C2HF3O2/c1-9-21(4)27(36-31(42)43-19-23-13-11-10-12-14-23)30(41)35-25(15-16-26(38)44-32(6,7)8)29(40)33-22(5)28(39)34-24(18-37)17-20(2)3;3-2(4,5)1(6)7/h10-14,18,20-22,24-25,27H,9,15-17,19H2,1-8H3,(H,33,40)(H,34,39)(H,35,41)(H,36,42);(H,6,7)/t21-,22-,24-,25-,27-;/m0./s1 |
Clé InChI |
DCCRGIXOEPOQJI-BGGSUVIVSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O |
SMILES canonique |
CCC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


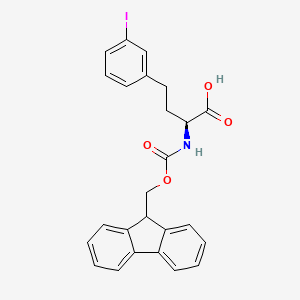
![2-Azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B14903027.png)
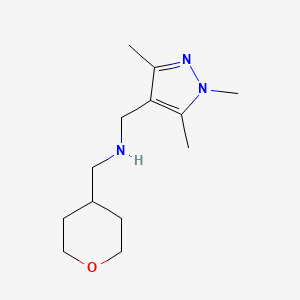
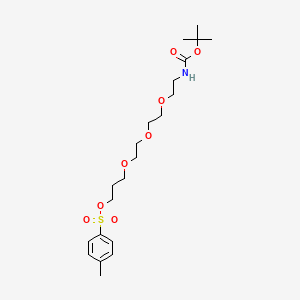
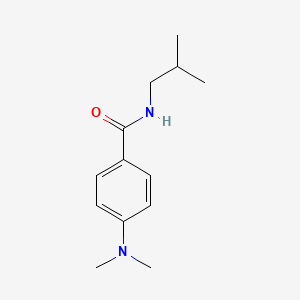
![3-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B14903052.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14903055.png)
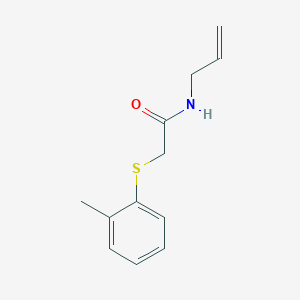
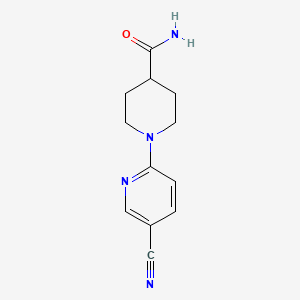
![3-((4-Bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14903075.png)
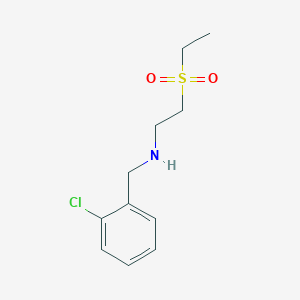
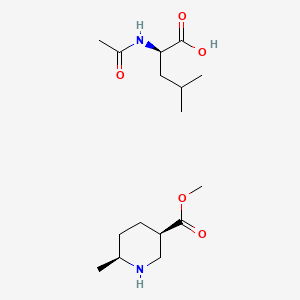
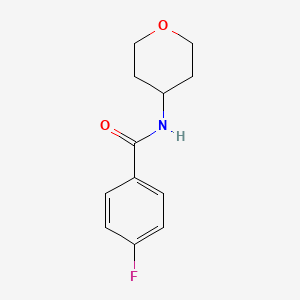
![2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide](/img/structure/B14903095.png)
